![molecular formula C15H14N4O3 B2593326 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea CAS No. 1210193-51-3](/img/structure/B2593326.png)
1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The furan-2-carboxylic acid hydrazide can undergo ring closure reactions with various reagents to form the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugated system of double bonds in the furan and oxadiazole rings. This planarity can have significant effects on the compound’s chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, furan rings can undergo electrophilic aromatic substitution reactions, while oxadiazoles can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, the polarity of the compound would be increased by the presence of the oxygen and nitrogen atoms in these groups .
Scientific Research Applications
Catalytic Organic Synthesis
The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves a two-step process. First, N-acetylglucosamine serves as the primary feedstock, undergoing catalytic transformation to produce 5-hydroxymethylfurfural (HMF). In the subsequent phase, HMF reacts with 3,3-Dimethyl-2-butanone to yield the target compound. This methodology not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles. Researchers are exploring its potential as a sustainable alternative in organic synthesis .
Antibacterial and Antifungal Activity
Studies have evaluated the antimicrobial properties of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. It was tested alongside standard drugs like amoxicillin and fluconazole. The compound exhibited promising antibacterial and antifungal activity, making it a potential candidate for drug development .
Monophenolase Inhibition
Low doses of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one demonstrated dose-dependent inhibition of monophenolase enzymes. However, higher doses significantly increased enzyme activity. This finding suggests its relevance in enzyme modulation and potential therapeutic applications .
Urease Inhibition
Furan chalcones, including derivatives of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one, have shown excellent urease inhibition efficacy. These compounds could be valuable in treating urease-related disorders .
Safety and Hazards
Future Directions
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to conduct further studies to determine its potential uses . These could include studies to determine its biological activity, its mechanism of action, and its physical and chemical properties.
properties
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(16-9-8-11-5-2-1-3-6-11)17-15-19-18-13(22-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXKNKNQZBPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.